Cas no 2702-90-1 (Cyclohexanone,2-(2-methoxyphenyl)-)

Cyclohexanone,2-(2-methoxyphenyl)- structure
2702-90-1 structure
Product Name:Cyclohexanone,2-(2-methoxyphenyl)-
CAS No:2702-90-1
MF:C13H16O2
MW:204.264944076538
CID:289201
PubChem ID:282984
Update Time:2025-04-19

Cyclohexanone,2-(2-methoxyphenyl)- Chemical and Physical Properties

Names and Identifiers

    • Cyclohexanone,2-(2-methoxyphenyl)-
    • (2-methoxyphenyl)-1-cyclohexanone
    • 2-(2-methoxyphenyl)cyclohexanone
    • 2-(4,4-dimethy-4,5-dihydro-oxazo-2-yl)-phenylamine
    • 2-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)aniline
    • 2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)phenylamine
    • 2-(ortho-anilinyl)-4,4-dimethyl-2-oxazoline
    • 2-[4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl]aniline
    • 2-< 2-Methoxy-phenyl> -cyclohexanon
    • CTK2A9034
    • SureCN799202
    • SCHEMBL1616886
    • AKOS011897928
    • NSC137152
    • RBQAWPVPHCHEHE-UHFFFAOYSA-N
    • 2702-90-1
    • NSC-137152
    • 2-(2-methoxy-phenyl)-cyclohexanone
    • Inchi: 1S/C13H16O2/c1-15-13-9-5-3-7-11(13)10-6-2-4-8-12(10)14/h3,5,7,9-10H,2,4,6,8H2,1H3
    • InChI Key: RBQAWPVPHCHEHE-UHFFFAOYSA-N
    • SMILES: O=C1CCCCC1C1C=CC=CC=1OC

Computed Properties

  • Exact Mass: 204.11508
  • Monoisotopic Mass: 204.115
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 225
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • Density: 1.068
  • Boiling Point: 322.7°Cat760mmHg
  • Flash Point: 141°C
  • Refractive Index: 1.528
  • PSA: 26.3
  • LogP: 2.92190

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